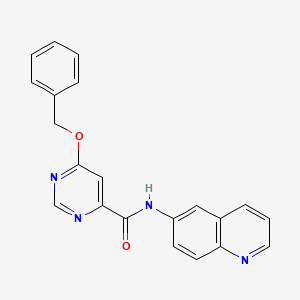![molecular formula C19H17N5O B6426928 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide CAS No. 2319721-06-5](/img/structure/B6426928.png)
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, or commonly known as PTI-125, is a novel small molecule that has recently been developed to act as a modulator of the histone deacetylase (HDAC) enzyme. HDAC is an enzyme that plays a key role in the regulation of gene expression, and PTI-125 has been found to be a potent inhibitor of HDAC, making it a promising target for the development of new therapeutic agents.
作用机制
The mechanism of action of PTI-125 is believed to involve the inhibition of the enzymatic activity of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide. N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide is an enzyme that is involved in the regulation of gene expression and plays a key role in the regulation of cellular processes such as cell proliferation, differentiation, apoptosis, and immune response. PTI-125 is believed to bind to the active site of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide and inhibit its activity, thereby preventing the expression of genes that are regulated by N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide.
Biochemical and Physiological Effects
PTI-125 has been found to be a potent inhibitor of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, and this inhibition can lead to a variety of biochemical and physiological effects. In particular, PTI-125 has been found to inhibit the expression of NF-κB, which is involved in the regulation of inflammatory responses. Additionally, PTI-125 has been found to reduce the activity of the enzyme caspase-3, which is involved in the regulation of apoptosis. Finally, PTI-125 has been found to inhibit the activity of the enzyme histone deacetylase-2 (N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide2), which is involved in the regulation of transcriptional activity.
实验室实验的优点和局限性
The use of PTI-125 in laboratory experiments has several advantages. First, PTI-125 is a potent inhibitor of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, making it a useful tool for studying the role of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide in gene expression and other cellular processes. Additionally, PTI-125 is a small molecule, making it easy to handle and store. Finally, PTI-125 is relatively inexpensive, making it an attractive option for laboratory experiments.
On the other hand, there are also some limitations to using PTI-125 in laboratory experiments. First, PTI-125 is not selective for N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, meaning that it may inhibit other enzymes and proteins that are not related to N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide. Additionally, PTI-125 is a relatively new compound, and its long-term effects on cells are not yet known. Finally, the use of PTI-125 in laboratory experiments may not be suitable for certain applications, such as in vivo studies.
未来方向
The use of PTI-125 as a modulator of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide has many potential applications in the development of new therapeutic agents. Further research is needed to explore the potential of PTI-125 in the treatment of various diseases and disorders. Additionally, further research is needed to better understand the mechanism of action of PTI-125 and to identify potential side effects. Finally, further research is needed to explore the potential of PTI-125 in the development of new drugs for the treatment of cancer and other diseases.
合成方法
PTI-125 was first synthesized in the laboratory of Professor T. H. Lee at the University of Wisconsin-Madison in 2009. The synthesis of PTI-125 involves the use of a three-step process. The first step involves the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-3-carboxamide with a suitable base, such as pyridine, to form the intermediate compound N-phenyl-1H-indole-3-carboxamide. The second step involves the condensation of the intermediate with an alkyl halide, such as ethyl bromide, to form the final product, PTI-125. The third step involves the addition of a suitable catalyst, such as palladium chloride, to the reaction mixture to facilitate the formation of the product.
科学研究应用
PTI-125 has been studied extensively in both in vitro and in vivo studies and has been found to be a potent inhibitor of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide. In vitro studies have shown that PTI-125 is capable of inhibiting the activity of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide in a dose-dependent manner, and that it is able to inhibit the activity of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide in a wide range of cell lines. Additionally, PTI-125 has been found to be a potent inhibitor of the expression of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
属性
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(16-12-20-17-9-5-4-8-15(16)17)23-18(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,18,20H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPKMDZWNKJJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6426845.png)
![3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426854.png)
![3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B6426864.png)
![4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426873.png)
![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426882.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426888.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6426890.png)
![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426891.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B6426899.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B6426903.png)
![(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B6426911.png)
![methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6426915.png)